Echinenone Echinenone Echinenone is a carotenone that is beta-carotene in which the 4 position has undergone formal oxidation to afford the corresponding ketone. Isolated as orange-red crystals, it is widely distributed in marine invertebrates. It has a role as a bacterial metabolite, a marine metabolite, an animal metabolite and a cofactor. It derives from a hydride of a beta-carotene.
Brand Name: Vulcanchem
CAS No.: 432-68-8
VCID: VC0051690
InChI: InChI=1S/C40H54O/c1-30(18-13-20-32(3)23-25-36-34(5)22-15-28-39(36,7)8)16-11-12-17-31(2)19-14-21-33(4)24-26-37-35(6)38(41)27-29-40(37,9)10/h11-14,16-21,23-26H,15,22,27-29H2,1-10H3/b12-11+,18-13+,19-14+,25-23+,26-24+,30-16+,31-17+,32-20+,33-21+
SMILES: CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(C(=O)CCC2(C)C)C)C)C
Molecular Formula: C40H54O
Molecular Weight: 550.9 g/mol

Echinenone

CAS No.: 432-68-8

Reference Standards

VCID: VC0051690

Molecular Formula: C40H54O

Molecular Weight: 550.9 g/mol

Echinenone - 432-68-8

CAS No. 432-68-8
Product Name Echinenone
Molecular Formula C40H54O
Molecular Weight 550.9 g/mol
IUPAC Name 2,4,4-trimethyl-3-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-3,7,12,16-tetramethyl-18-(2,6,6-trimethylcyclohexen-1-yl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohex-2-en-1-one
Standard InChI InChI=1S/C40H54O/c1-30(18-13-20-32(3)23-25-36-34(5)22-15-28-39(36,7)8)16-11-12-17-31(2)19-14-21-33(4)24-26-37-35(6)38(41)27-29-40(37,9)10/h11-14,16-21,23-26H,15,22,27-29H2,1-10H3/b12-11+,18-13+,19-14+,25-23+,26-24+,30-16+,31-17+,32-20+,33-21+
Standard InChIKey QXNWZXMBUKUYMD-QQGJMDNJSA-N
Isomeric SMILES CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C2=C(C(=O)CCC2(C)C)C)/C)/C
SMILES CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(C(=O)CCC2(C)C)C)C)C
Canonical SMILES CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(C(=O)CCC2(C)C)C)C)C
Appearance solid
Description Echinenone is a carotenone that is beta-carotene in which the 4 position has undergone formal oxidation to afford the corresponding ketone. Isolated as orange-red crystals, it is widely distributed in marine invertebrates. It has a role as a bacterial metabolite, a marine metabolite, an animal metabolite and a cofactor. It derives from a hydride of a beta-carotene.
Synonyms β,β-Caroten-4-one; β-Caroten-4-one; all-trans-β-Caroten-4-one; Echinenon; Myxoxanthine; all-trans-Echinenone; β-Echinenone; 2,4,4-Trimethyl-3-((1E,3E,5E,7E,9E,11E,13E,15E,17E)-3,7,12,16-tetramethyl-18-(2,6,6-trimethylcyclohex-1-en-1-yl)octadeca-1,3,5
Reference 1: GANGULY J, KRINSKY NI, PINCKARD JH. Isolation and nature of Echinenone, a
provitamin A. Arch Biochem Biophys. 1956 Feb;60(2):345-51. PubMed PMID: 13292911.


2: GANGULY J, KRINSKY NI, PINCKARD JH, DEUEL HJ Jr. [Carotenoid metabolism. XIV.
Biological activity of echinenone]. Hoppe Seylers Z Physiol Chem. 1953;295:61-6.
Undetermined Language. PubMed PMID: 13128697.


3: GOODWIN TW, TAHA MM. A study of the carotenoids echinenone and myxo-xanthin
with special reference to their probable identity. Biochem J. 1951
May;48(5):513-4. PubMed PMID: 14838892; PubMed Central PMCID: PMC1275365.


4: GOODWIN TW. Studies in carotenogenesis. 22. The structure of echinenone.
Biochem J. 1956 Jul;63(3):481-3. PubMed PMID: 13341908; PubMed Central PMCID:
PMC1216199.


5: Schwartzel EH, Cooney JJ. Isolation and identification of echinenone from
Micrococcus roseus. J Bacteriol. 1970 Oct;104(1):272-4. PubMed PMID: 5473895;
PubMed Central PMCID: PMC248210.
PubChem Compound 5281236
Last Modified Nov 11 2021
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